molecular formula C17H18BrNO2S B2385470 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene CAS No. 1206152-14-8

5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene

Cat. No. B2385470
CAS RN: 1206152-14-8
M. Wt: 380.3
InChI Key: MEGDQGHZXCTQHE-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene, also known as BIMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonylbenzenes and possesses a unique structure that makes it an attractive target for drug discovery research.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene involves the inhibition of various signaling pathways that are involved in cancer and inflammation. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has been shown to inhibit the activity of protein kinase B (AKT), which is a key signaling molecule involved in cell survival and proliferation. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have demonstrated the anti-tumor effects of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene is its unique structure, which makes it an attractive target for drug discovery research. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has also been shown to have potent anti-cancer and anti-inflammatory effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene is its low solubility, which makes it difficult to formulate for clinical use.

Future Directions

There are several future directions for the research on 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene. One of the areas of research is the development of new analogs of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene that have improved solubility and bioavailability. Another area of research is the identification of the molecular targets of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene, which will help to better understand its mechanism of action. Additionally, the potential therapeutic applications of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene in other diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored.

Synthesis Methods

The synthesis of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene involves the reaction of 2-methylindoline with 5-bromo-2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene.

Scientific Research Applications

5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and inflammation. Several studies have reported the anti-cancer properties of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene, which include inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-11-8-12(2)17(10-15(11)18)22(20,21)19-13(3)9-14-6-4-5-7-16(14)19/h4-8,10,13H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGDQGHZXCTQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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